molecular formula C17H12N4O2S B15003022 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile

4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B15003022
M. Wt: 336.4 g/mol
InChI Key: ABSUNUJELPQSRC-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a nitrophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 4,6-dimethyl-2-aminothieno[2,3-b]pyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of solvents and reagents would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an amino derivative, while nucleophilic substitution at the carbonitrile group could yield various substituted thienopyridines.

Scientific Research Applications

4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thienopyridine core can interact with various enzymes or receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminothieno[2,3-b]pyridine-3-carbonitrile: A precursor in the synthesis of the target compound.

    4-Nitrobenzaldehyde: Another precursor used in the synthesis.

    Thienopyridines: A class of compounds with similar core structures but different substituents.

Uniqueness

4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE is unique due to its combination of a thienopyridine core with a nitrophenyl and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

4,6-dimethyl-3-[(4-nitrophenyl)methylideneamino]thieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C17H12N4O2S/c1-10-7-11(2)20-17-15(10)16(14(8-18)24-17)19-9-12-3-5-13(6-4-12)21(22)23/h3-7,9H,1-2H3

InChI Key

ABSUNUJELPQSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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